1-Methyl-1H-indol-7-ol

Descripción general

Descripción

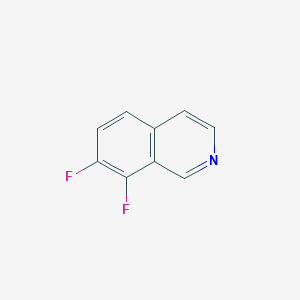

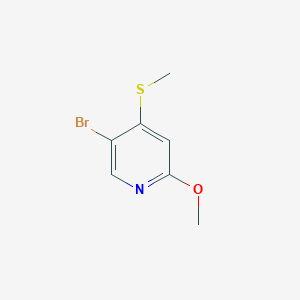

1-Methyl-1H-indol-7-ol, also known as 1-Methylindole, is a compound with the molecular formula C9H9NO . It is a derivative of indole, which is a heterocyclic compound that is aromatic in nature . The compound is colorless to yellow in color .

Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been a central theme in organic synthesis due to their importance . Many methods often start from ortho-substituted anilines, which restricts the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

The molecular weight of this compound is 147.18 . The InChI code for the compound is 1S/C9H9NO/c1-10-6-5-7-3-2-4-8(11)9(7)10/h2-6,11H,1H3 . The structure of the compound can be viewed as a 2D Mol file or as a computed 3D SD file .It is stored at a temperature of -10 degrees . The compound has a molecular weight of 147.18 .

Aplicaciones Científicas De Investigación

Indole Alkaloid Synthesis and Classification

Indole alkaloids, such as 1-Methyl-1H-indol-7-ol, are a significant focus for organic chemists due to their complex structures and potential biological activities. A comprehensive classification of indole syntheses has been established to guide the development of new methods for preparing indoles. This classification encompasses nine strategic approaches, emphasizing the diversity in bond formation within the indole ring. Such systematic categorization aids in understanding historical and modern strategies for indole construction, highlighting the ongoing innovations in this area (Taber & Tirunahari, 2011).

Indole Derivatives in Drug Discovery

Indole derivatives, including this compound, play a pivotal role in medicinal chemistry due to their broad spectrum of biological activities. These compounds are recognized for their antibacterial, anticancer, antioxidant, and anti-inflammatory properties, among others. Their ability to mimic peptide structures and reversibly bind to enzymes positions indole derivatives as versatile scaffolds in drug discovery. This versatility underpins the development of novel drugs with unique modes of action, demonstrating the critical importance of indole chemistry in therapeutic innovation (Ali et al., 2013).

Indoleamine-2,3-Dioxygenase Inhibition

Indole derivatives have been explored for their potential to inhibit indoleamine-2,3-dioxygenase (IDO), an enzyme implicated in immunosuppression and cancer progression. Studies on IDO inhibitors, such as 1-Methyltryptophan, suggest a nuanced understanding of IDO's biological relevance in tumorigenesis is necessary. This exploration of IDO biology and the therapeutic application of its inhibitors underscores the potential of indole derivatives in cancer immunotherapy (Löb et al., 2009).

Pharmacological Potential of Plant-Based Indole Alkaloids

Plant-derived indole alkaloids, including those related to this compound, exhibit significant pharmacological potential. A comprehensive review of these alkaloids has identified numerous compounds with activities ranging from anticancer and antibacterial to antiviral and antidiabetic. This examination of pharmacological activities supports the continued investigation of indole alkaloids as sources of new lead compounds for drug development (Omar et al., 2021).

Safety and Hazards

Direcciones Futuras

Indole derivatives, including 1-Methyl-1H-indol-7-ol, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

Mecanismo De Acción

Target of Action

1-Methyl-1H-indol-7-ol, like other indole derivatives, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and play a significant role in cell biology . They are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response

Result of Action

Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Therefore, changes in the gut microbiota could potentially affect the action of this compound.

Propiedades

IUPAC Name |

1-methylindol-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-10-6-5-7-3-2-4-8(11)9(7)10/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXOOVLYAHIFKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B3268034.png)

![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide](/img/structure/B3268061.png)

![7-Bromo-2-ethylpyrazolo[1,5-a]pyridine](/img/structure/B3268102.png)

![3-(4-methoxyphenyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3268122.png)